molecular formula C20H20FN3O5S B2521348 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251619-52-9

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2521348
CAS No.: 1251619-52-9
M. Wt: 433.45
InChI Key: REAPYDNQNPXWLA-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Key structural features include:

  • 1H-4λ⁶,1,2-Benzothiadiazine-4,4-dione backbone: The sulfone (dione) group at positions 4 and 4 enhances electrophilicity and metabolic stability.
  • The 4-methoxy group contributes to lipophilicity and may influence π-π stacking interactions. Morpholine-4-carbonyl group: The morpholine ring, a saturated oxygen- and nitrogen-containing heterocycle, enhances hydrophilicity and serves as a hydrogen bond acceptor, likely improving solubility and target engagement.

Properties

IUPAC Name

[1-[(3-fluoro-4-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-28-17-7-6-14(12-15(17)21)13-24-16-4-2-3-5-18(16)30(26,27)19(22-24)20(25)23-8-10-29-11-9-23/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPYDNQNPXWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiadiazine core, followed by the introduction of the fluoro and methoxy substituents on the phenyl ring, and finally, the attachment of the morpholine-4-carbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is C15H16FN3O3S, indicating the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Structural Characteristics

The compound's structure includes:

  • A benzothiadiazine core, which is known for its pharmacological properties.
  • A morpholine moiety that may contribute to its interaction with biological targets.
  • A fluorinated aromatic ring , which can enhance lipophilicity and potentially improve bioavailability.

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent. The incorporation of the morpholine and fluorinated phenyl groups suggests that it may interact with specific biological targets involved in cancer proliferation and survival.

Case Studies

  • In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown mean GI50 values indicating effective growth inhibition in human tumor cells .

Drug Development

The compound's structure allows for modifications that can lead to improved pharmacokinetic properties. The presence of the morpholine group is particularly noteworthy as it is often associated with enhanced solubility and permeability.

Research Findings

  • Computational studies have indicated favorable drug-likeness properties based on ADME (Absorption, Distribution, Metabolism, and Excretion) analysis . This suggests that the compound could be a viable candidate for further drug development.

Research has indicated that compounds similar to this one can modulate enzymatic activities related to protein kinases. This modulation can influence cellular processes such as proliferation and apoptosis, making it a target for cancer therapy .

Quantum Computational Studies

Recent quantum computational investigations have provided insights into the electronic properties of the compound. These studies help understand how the molecule interacts at the quantum level, which can inform modifications to enhance its efficacy .

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 2-benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS 663167-22-4) .

Parameter Target Compound Analog (CAS 663167-22-4) **
Core Structure 1H-4λ⁶,1,2-Benzothiadiazine-4,4-dione 2H-1λ⁶,2,4-Benzothiadiazine-1,1-dione
Substituents - 3-Fluoro-4-methoxyphenylmethyl
- Morpholine-4-carbonyl
- Benzyl
- 4-Methoxyphenyl
Molecular Formula Estimated: C₂₀H₁₉FN₃O₆S (hypothetical) C₂₁H₂₀N₂O₃S
Molar Mass (g/mol) ~465.46 380.46
Key Functional Groups Fluorine (electron-withdrawing), morpholine (hydrophilic) Benzyl (lipophilic), methoxy (electron-donating)

Physicochemical and Pharmacokinetic Properties

The fluorine atom may slightly reduce lipophilicity, further enhancing solubility.

Metabolic Stability: Fluorine substitution at position 3 likely reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life relative to the non-fluorinated analog . The morpholine group’s stability under physiological conditions may further enhance metabolic resilience.

Binding Affinity: The electron-withdrawing fluorine and methoxy groups on the phenyl ring could optimize electrostatic interactions with target proteins.

Research Findings and Implications

  • The morpholine group’s hydrogen-bonding capacity may enhance target engagement in enzyme inhibition.
  • Comparative Efficacy : The analog (CAS 663167-22-4) has demonstrated moderate activity in preliminary screenings, but its lack of fluorine and hydrophilic groups likely limits bioavailability and target specificity .

Biological Activity

The compound 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H18FN3O3S
  • Molecular Weight : 357.41 g/mol
  • IUPAC Name : 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-benzothiadiazine-4,4-dione

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific protein kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival .
  • Antioxidant Properties : It demonstrates significant antioxidant activity, reducing oxidative stress in cellular models .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, indicating a broader therapeutic application .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Kinase InhibitionInhibits cell proliferation in cancer cells
AntioxidantReduces oxidative stress in vitro
AntimicrobialEffective against Gram-positive bacteria

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cancer Cell Proliferation :
    • A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway. The IC50 value was reported at 25 µM .
  • Oxidative Stress Reduction :
    • In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a 40% decrease in reactive oxygen species (ROS) levels compared to untreated controls .
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity .

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